molecular formula C18H14ClF3N2O2 B11148929 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11148929
M. Wt: 382.8 g/mol
InChI Key: CQFMYBCKAYNBBJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 5-methoxyindole in the presence of a suitable acylating agent . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C18H14ClF3N2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25)

InChI Key

CQFMYBCKAYNBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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